Testosterone hemisuccinate

Vascular pharmacology Non-genomic androgen signaling Steroid ester SAR

Standard testosterone esters span >100-fold vasorelaxation potency range yet lack a reactive handle for immunoassay conjugate synthesis. Testosterone hemisuccinate offers an intermediate EC50 of 110 μM (73.6% max. relaxation) plus a free C17-carboxylate for direct EDC/NHS protein conjugation. • Heterologous RIA: 15 pg/tube LOD, ≤0.78% DHT cross-reactivity. • log P <3.4: optimal skin permeability vs. supra-lipophilic esters (propionate log P 4.39). • ≥98% purity, mp 170-173°C; co-crystal structures (PDB: 2CBO/2CBT/2CBQ).

Molecular Formula C23H32O5
Molecular Weight 388.5 g/mol
CAS No. 521-15-3
Cat. No. B031023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTestosterone hemisuccinate
CAS521-15-3
SynonymsT-17-HS
testosterone hemisuccinate
testosterone hydrogen succinate
testosterone-17-hemisuccinate
testosterone-17-succinate
testosterone-17-succinate, sodium salt, (17beta)-isome
Molecular FormulaC23H32O5
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2OC(=O)CCC(=O)O)CCC4=CC(=O)CCC34C
InChIInChI=1S/C23H32O5/c1-22-11-9-15(24)13-14(22)3-4-16-17-5-6-19(23(17,2)12-10-18(16)22)28-21(27)8-7-20(25)26/h13,16-19H,3-12H2,1-2H3,(H,25,26)/t16-,17-,18-,19-,22-,23-/m0/s1
InChIKeyCJQNBXFUHQZFOE-VYAQIDIUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Testosterone Hemisuccinate (CAS 521-15-3) – Physicochemical and Pharmacological Profile


Testosterone hemisuccinate (CAS 521-15-3; synonym: testosterone 17β‑hemisuccinate, testosterone succinate) is a C17‑ester prodrug of testosterone belonging to the anabolic‑androgenic steroid class . The hemisuccinate moiety introduces a terminal free carboxylic acid (pKa ~4.40 predicted), conferring increased hydrophilicity relative to the parent steroid and enabling covalent conjugation to carrier proteins or solid supports . The compound is primarily supplied as a crystalline analytical reference standard (≥98% purity) for research and forensic applications, and is regulated as a Schedule III controlled substance in the United States .

Why Testosterone Hemisuccinate Cannot Be Replaced by Other Testosterone Esters


Testosterone esters are not interchangeable prodrugs; the ester chain dictates hydrolysis rate, tissue distribution, and, in the case of hemisuccinate, introduces a chemically reactive carboxylate handle absent in simple alkyl esters (e.g., propionate, cypionate, enanthate). The hemisuccinate group significantly reduces lipophilicity below that of testosterone (log P ~3.4) [1], contrasting with the elevated lipophilicity of testosterone propionate (log P 4.39) and testosterone‑17β‑cypionate (log P 4.79) [1]. This altered polarity directly impacts membrane permeability, skin permeation kinetics, and formulation behavior. Furthermore, the free carboxylate permits site‑directed covalent conjugation to lysine residues of carrier proteins (e.g., BSA, KLH, porcine thyroglobulin), a feature exploited in immunoassay development that is structurally impossible with non‑carboxylate esters [2]. The quantitative evidence below establishes where these differences produce measurable, selection‑relevant divergence.

Head-to-Head Quantitative Differentiation of Testosterone Hemisuccinate


Vasorelaxation Potency in Rat Aorta: Intermediate EC50 Between Free Testosterone and Testosterone Enanthate

In endothelium-intact (Endo+) rat thoracic aorta rings precontracted with phenylephrine, testosterone hemisuccinate (THS) exhibited an EC50 for vasorelaxation of 110 ± 17.6 μM, which is approximately 2.7‑fold lower potency than free testosterone (EC50 40.2 ± 2.0 μM) but approximately 59‑fold higher potency than the conventional ester prodrug testosterone enanthate (EC50 6,483 μM, extrapolated) [1]. Maximal relaxation achieved by THS (73.6 ± 1.9%) was significantly greater than that of testosterone enanthate (25.0 ± 2.3%) [1]. The rank order of vasorelaxation potency was: THS‑BSA > Testosterone > Androsterone = THS = Etiocholanolone > DHT ≫ Testosterone Enanthate [1].

Vascular pharmacology Non-genomic androgen signaling Steroid ester SAR

Lipophilicity (log P) and Skin Permeation Flux: Parabolic Dependence Differentiates Hemisuccinate from Propionate and Cypionate Esters

In an ethanol/water co‑solvent rat skin permeation system, a parabolic relationship was observed between log P and testosterone flux, with maximum flux at log P ~3 (close to testosterone, log P = 3.4) [1]. Testosterone hemisuccinate is explicitly described as more hydrophilic than testosterone, while testosterone propionate (log P 4.39) and testosterone‑17β‑cypionate (log P 4.79) are more lipophilic [1]. Skin permeation of testosterone from the hemisuccinate ester was lower than from unmodified testosterone but higher than from the more lipophilic propionate and cypionate esters, consistent with the parabolic model where supra‑optimal lipophilicity retards partitioning from stratum corneum into viable epidermis [1]. Aqueous solubility followed the order: testosterone hemisuccinate > testosterone > testosterone propionate > testosterone‑17β‑cypionate, inversely correlating with lipophilicity [1].

Transdermal drug delivery Prodrug design Lipophilicity-permeability relationship

Androgen Receptor Binding Affinity: Nanomolar Potency at Rat Androgen Receptor

Testosterone hemisuccinate binds to the rat androgen receptor with an IC50 of 26 nM in competitive binding assays, and exhibits agonist activity with an EC50 of 13 nM [1]. These values indicate that the hemisuccinate ester retains nanomolar affinity for the androgen receptor, consistent with its function as a prodrug that may undergo partial hydrolysis in biological systems or exhibit intrinsic receptor interactions. For context, testosterone itself typically exhibits sub‑nanomolar to low nanomolar Ki values at the androgen receptor; the ~10‑fold difference is consistent with the steric and electronic effects of the C17‑hemisuccinate ester group [1].

Androgen receptor pharmacology Steroid receptor binding Prodrug activation

Utility as a Conjugation‑Ready Hapten for Immunoassay Development

The C17‑hemisuccinate carboxyl group enables direct carbodiimide‑mediated conjugation to primary amines on carrier proteins (e.g., BSA, porcine thyroglobulin) without the need for additional spacer chemistry [1]. For the structurally analogous 19‑hemisuccinate derivative (T19H), antisera raised in rabbits against T19H‑porcine thyroglobulin immunogen, when paired with a heterologous [¹²⁵I]T19C radioligand, achieved a detection limit of 15 pg/tube with cross‑reactivities of only 0.78% for 5α‑dihydrotestosterone, 0.43% for androstenedione, and 0.3% for progesterone [1]. While these specificity data are for the 19‑hemisuccinate positional isomer, the identical hemisuccinate conjugation chemistry is directly transferable to the 17‑hemisuccinate compound [2].

Immunoassay development Hapten conjugation Steroid antibody generation

Solubility in Formulation-Relevant Solvent Systems

Quantitative solubility of testosterone hemisuccinate (crystalline solid) has been determined in three solvent systems: DMF (3 mg/mL), DMSO (5 mg/mL), and DMSO:PBS pH 7.2 (1:1 v/v, 0.5 mg/mL) . These values are consistent with the compound's intermediate polarity—higher aqueous‑compatible solubility than simple alkyl esters yet limited aqueous solubility requiring organic co‑solvent for millimolar stock solutions. For comparison, unmodified testosterone has aqueous solubility of approximately 0.025 mg/mL and DMSO solubility >10 mg/mL; the hemisuccinate ester thus shifts the solubility profile toward greater aqueous compatibility .

Pre-formulation solubility Analytical reference standard Solvent selection

Evidence‑Linked Application Scenarios for Testosterone Hemisuccinate Procurement


Non‑Genomic Vascular Androgen Signaling Research

The quantitatively established intermediate vasorelaxation EC50 (110 μM) and partial maximal relaxation (73.6%) of testosterone hemisuccinate, directly benchmarked against testosterone (EC50 40.2 μM) and testosterone enanthate (EC50 ~6,500 μM) in rat aortic rings [4], make this compound a precise pharmacological tool for dissecting structure‑specific, non‑genomic androgen effects at vascular K⁺ channels. Investigators studying androgen‑mediated vasodilation can use THS to achieve receptor‑level activation with a potency window that avoids the rapid full receptor saturation of free testosterone while still exceeding the near‑inert profile of long‑chain alkyl esters.

Development of High‑Specificity Anti‑Testosterone Antibodies for Diagnostic Immunoassays

The free C17‑carboxylate of testosterone hemisuccinate permits direct, single‑step EDC/NHS conjugation to carrier proteins (BSA, KLH, porcine thyroglobulin) for immunogen preparation [4]. Data from the analogous 19‑hemisuccinate conjugate demonstrate that heterologous bridge radioimmunoassays can achieve detection limits of 15 pg/tube with ≤0.78% cross‑reactivity against 5α‑dihydrotestosterone [4]. Clinical laboratories and IVD developers seeking to manufacture testosterone‑specific antisera with minimal cross‑reactivity to structurally related androgens should select hemisuccinate‑ester testosterone over non‑conjugatable esters.

Transdermal Prodrug Formulation Screening

The log P of testosterone hemisuccinate (<3.4) positions it on the ascending limb of the parabolic skin permeability curve established by Kim et al. (2000), where flux increases with lipophilicity up to log P ~3 [4]. In contrast, testosterone propionate (log P 4.39) and cypionate (log P 4.79) reside on the descending limb where excessive lipophilicity retards viable epidermis partitioning [4]. Formulation scientists screening ester prodrugs for transdermal testosterone delivery can use THS as a building block whose physicochemical properties are amenable to further flux enhancement via penetration enhancers, a strategy fundamentally unavailable to the supra‑optimal lipophilicity esters.

Crystallographic and Protein‑Ligand Interaction Studies

Testosterone hemisuccinate has been co‑crystallized with engineered neocarzinostatin mutants (PDB IDs: 2CBO, 2CBT, 2CBQ), providing high‑resolution structural data on steroid‑protein binding interactions [4]. The compound's crystalline solid form (melting point 170–173°C) and defined stereochemistry (6/6 defined stereocenters) make it suitable for reproducible crystallographic and biophysical studies where precise molecular geometry is critical . Structural biology groups requiring a crystallography‑grade testosterone analog with a defined electron‑dense carboxylate moiety for protein‑ligand co‑structure determination should consider THS as a procurement candidate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Testosterone hemisuccinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.